molecular formula C12H9ClN2 B2961593 1-(2-chlorobenzyl)-1H-pyrrole-2-carbonitrile CAS No. 702670-49-3

1-(2-chlorobenzyl)-1H-pyrrole-2-carbonitrile

Cat. No. B2961593
CAS RN: 702670-49-3
M. Wt: 216.67
InChI Key: ALLWJFJGIGYZKA-UHFFFAOYSA-N
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Description

The compound “1-(2-chlorobenzyl)-1H-pyrrole-2-carbonitrile” is a complex organic compound. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The “2-chlorobenzyl” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) that is substituted with a chlorine atom at the 2-position .


Chemical Reactions Analysis

Halogenated aliphatic compounds, such as chlorobenzyl compounds, are moderately or very reactive. They are incompatible with strong oxidizing and reducing agents .

Scientific Research Applications

Chemistry and Properties of Pyrrole Derivatives

Pyrrole derivatives are critical in designing various chemical compounds due to their significant electronic and structural properties. For instance, pyrrolidine rings, closely related to pyrrole structures, are extensively utilized in medicinal chemistry to develop compounds for treating human diseases. Their sp^3-hybridization allows efficient exploration of pharmacophore space, contributing to stereochemistry and enhancing three-dimensional coverage, which is crucial for drug design and discovery (Li Petri et al., 2021). Similarly, diketopyrrolopyrroles (DPPs) and their derivatives, which share structural similarities with pyrrole compounds, are widely used as high-quality pigments and in electronic devices due to their remarkable optical properties (Grzybowski & Gryko, 2015).

Environmental Applications and Challenges

Chlorobenzyl compounds, which are part of the chemical structure of interest, have been studied for their environmental impact, especially concerning their degradation and role in forming more complex pollutants. Research on chlorophenols, which share the chlorobenzyl group, indicates their significance as precursors to dioxins in chemical and thermal processes, including municipal solid waste incineration. This has led to studies on their concentration, degradation pathways, and impact on environmental health (Peng et al., 2016).

Potential for Advanced Materials

The structural versatility and electronic properties of pyrrole derivatives make them suitable for developing advanced materials, including polymers and electronic devices. Conjugated polymers containing pyrrole units and related structures offer potential for high-performance electronic devices due to their distinct optical and electrochemical characteristics. Research in this area focuses on understanding the relationship between polymer structure and performance, aiming to design materials with improved efficiency for electronic applications (Deng et al., 2019).

Safety And Hazards

Chlorobenzyl compounds can be hazardous. They are considered toxic and can cause severe skin burns and eye damage. They may also cause respiratory irritation and may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]pyrrole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c13-12-6-2-1-4-10(12)9-15-7-3-5-11(15)8-14/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLWJFJGIGYZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C2C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-1H-pyrrole-2-carbonitrile

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